N-Methylbenzohydrazide hydrochloride
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Overview
Description
N-Methylbenzohydrazide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl and a molecular weight of 186.641 g/mol . It is a derivative of benzohydrazide, where the hydrazide group is methylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylbenzohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with benzoyl chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Another method involves the reaction of N-methylhydrazine with benzoic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction also occurs at room temperature and yields this compound after purification.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the product is typically obtained through continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-Methylbenzohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-methylbenzohydrazone derivatives.
Reduction: Reduction reactions can convert it into N-methylbenzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzohydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-methylbenzohydrazone derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
N-Methylbenzohydrazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methylbenzohydrazide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound, which lacks the methyl group on the hydrazide.
N-Methylbenzohydrazone: An oxidized derivative of N-Methylbenzohydrazide hydrochloride.
N-Methylbenzylamine: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation can influence its binding affinity to enzymes and its overall stability in various chemical reactions .
Properties
IUPAC Name |
N-methylbenzohydrazide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEIPMFFNOGWLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515131 |
Source
|
Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1660-25-9 |
Source
|
Record name | NSC122437 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylbenzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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